molecular formula C23H24N4O2S B2598665 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide CAS No. 1173779-67-3

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide

Cat. No.: B2598665
CAS No.: 1173779-67-3
M. Wt: 420.53
InChI Key: CMFCVTMSUCMZOA-UHFFFAOYSA-N
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Description

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazoline core. Its structure includes:

  • Imidazo[1,2-c]quinazoline backbone: A tricyclic system combining imidazole and quinazoline rings, with a 3-oxo group and a 2-propyl substituent.
  • Thioether linkage: A sulfur atom bridges the quinazoline core and the acetamide side chain.

The N-phenethylacetamide side chain suggests synthetic parallels to intermediates used in praziquantel synthesis, such as 2-chloro-N-phenethylacetamide .

Properties

IUPAC Name

2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-2-8-19-22(29)27-21(25-19)17-11-6-7-12-18(17)26-23(27)30-15-20(28)24-14-13-16-9-4-3-5-10-16/h3-7,9-12,19H,2,8,13-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFCVTMSUCMZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-c]quinazoline core, followed by the introduction of the thioether linkage and the phenethylacetamide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis platforms and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of imidazoquinazoline derivatives in targeting specific cancer pathways. For instance, compounds similar to 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antimicrobial Properties :
    • The thioether group in the compound enhances its interaction with microbial enzymes. Preliminary data suggest that this compound exhibits significant antibacterial activity against various strains of bacteria, potentially serving as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal investigated the effects of imidazoquinazoline derivatives on breast cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation by modulating the expression of apoptosis-related proteins. The study concluded that derivatives similar to this compound could be promising candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, researchers tested the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its therapeutic window. Studies indicate that modifications to the phenethylacetamide moiety can enhance solubility and bioavailability, making it more effective in vivo.

Mechanism of Action

The compound exerts its effects by inhibiting both PI3K and HDAC. PI3K is involved in various cellular processes, including cell growth, proliferation, and survival. HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs in Imidazo[1,2-c]quinazoline Derivatives

describes a series of fused heterocycles synthesized via a one-step reaction. Key analogs include:

  • Compound 5a : Imidazo[1,2-c]quinazoline without the thioacetamide side chain.
  • Compound 5b : Imidazo[1,2-c]thiazolo[5,4-e]pyrimidine, featuring a thiazole ring instead of the quinazoline.
  • Compound 5i: Imidazo[1,2-c]thiopyrano[4’,3’:4,5]thieno[3,2-e]pyrimidine, with a thiopyran ring fused to the core.

Key Differences :

  • The target compound uniquely incorporates a thioether-linked N-phenethylacetamide group, absent in analogs.
  • Substituents like the 2-propyl group and 3-oxo moiety differentiate it from other fused systems (e.g., 5c–5l) .
Acetamide-Containing Compounds

and highlight compounds with acetamide functionalities:

  • : Compounds 9a–9e feature N-(aryl-thiazolyl)acetamide groups attached to benzimidazole-triazole scaffolds. For example:
    • 9c : Includes a 4-bromophenyl-thiazole group, with a melting point of 198–200°C and validated spectroscopic data .
  • : Intermediates like 2-chloro-N-phenethylacetamide (VI) and 2-(benzylamino)-N-phenethylacetamide (V) share the N-phenethylacetamide motif but lack the imidazoquinazoline core .

Key Similarities :

  • Synthetic steps for N-phenethylacetamide intermediates (e.g., benzylamine reactions) could inform the target compound’s side-chain preparation .

Biological Activity

The compound 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide is a novel chemical entity that has gained attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features a complex structure characterized by an imidazoquinazoline core linked to a phenethylacetamide moiety. Its molecular formula and structural details are crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of imidazoquinazolines have shown potent activity against various bacterial and fungal strains. A study highlighted that certain imidazoquinazoline derivatives demonstrated minimal inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against multiple pathogens .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Compounds with similar scaffolds have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain imidazoquinazoline derivatives have shown promising results in inhibiting the proliferation of various cancer cells through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of This compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the imidazoquinazoline structure exhibited superior antimicrobial activity compared to standard antibiotics .

Evaluation of Anticancer Properties

A recent evaluation focused on the anticancer effects of related compounds in vitro. The study reported that specific derivatives induced significant apoptosis in breast cancer cell lines, highlighting their potential as therapeutic agents .

Data Tables

Activity Type Compound MIC (μmol/mL) MBC (μmol/mL)
Antimicrobial4d10.7–21.421.4–40.2
AnticancerImidazoquinazoline DerivativeVaries by Cell LineVaries by Cell Line

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide?

Methodological Answer: Synthesis optimization involves selecting appropriate heterocyclic precursors (e.g., imidazoquinazolinone cores) and coupling agents. For example, thiol-ether linkages can be formed via nucleophilic substitution under inert atmospheres (N₂/Ar) using catalysts like triethylamine or DBU. Reaction temperatures (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yields . Characterization via TLC, IR (e.g., ν~1650 cm⁻¹ for carbonyl groups), and ¹H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) is critical for purity validation .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Methodological Answer: Multi-modal spectroscopic analysis is essential:

  • X-ray crystallography resolves bond geometries and confirms stereochemistry, as demonstrated in analogous thiadiazole-triazine systems .
  • ¹H/¹³C NMR identifies functional groups (e.g., quinazolinone protons at δ 8.0–8.5 ppm and thioether linkages at δ 3.5–4.0 ppm) .
  • HRMS validates molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da tolerance) .
  • Elemental analysis ensures stoichiometric agreement (e.g., C, H, N, S within ±0.3% of theoretical values) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates (IC₅₀ determination).
  • Antimicrobial screening via microdilution (MIC values against Gram+/Gram– bacteria, fungi) .
  • Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ calculations .
  • Solubility and stability in PBS/DMSO to ensure assay validity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum chemical calculations (DFT/B3LYP) model transition states and energy barriers for key steps (e.g., cyclization or thiol coupling) .
  • Molecular dynamics (MD) simulates solvent effects and intermediate stability .
  • Machine learning (e.g., random forests) prioritizes reaction conditions (temperature, catalysts) from historical datasets .
  • ADMET prediction tools (e.g., SwissADME) pre-screen bioactivity and pharmacokinetics to guide synthesis .

Q. How can contradictory bioactivity data be resolved across studies?

Methodological Answer:

  • Meta-analysis of dose-response curves to identify outliers (e.g., Hill slopes ≠1) .
  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity or CRISPR knockouts to verify target specificity .
  • Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s) to assess significance (p<0.05) across replicates .

Q. What strategies improve yield in multi-step syntheses involving unstable intermediates?

Methodological Answer:

  • Low-temperature techniques (–20°C to 0°C) stabilize reactive intermediates (e.g., thioamides) .
  • Protecting groups (e.g., Boc for amines) prevent side reactions during heterocycle formation .
  • Flow chemistry enhances reproducibility for exothermic steps (e.g., cycloadditions) .
  • In-situ monitoring via FTIR or Raman tracks intermediate conversion in real time .

Q. How can X-ray crystallography elucidate the compound’s binding mode with biological targets?

Methodological Answer:

  • Co-crystallization with purified proteins (e.g., kinases) at 1.5–2.5 Å resolution .
  • Molecular replacement (using PDB templates) phases diffraction data .
  • Ligand density maps (2Fₒ–Fᶜ) validate occupancy and hydrogen-bonding interactions (e.g., quinazolinone carbonyls with catalytic lysines) .
  • Thermal shift assays confirm binding-induced protein stabilization before crystallization trials .

Q. What analytical approaches differentiate polymorphic forms of this compound?

Methodological Answer:

  • PXRD identifies crystalline phases (e.g., Form I vs. Form II) via distinct 2θ peaks .
  • DSC/TGA measures melting points and decomposition profiles (e.g., endotherms at 200–250°C) .
  • Solid-state NMR (¹³C CP/MAS) resolves conformational differences (e.g., thioether rotamers) .
  • Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate polymorphs with bioavailability .

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